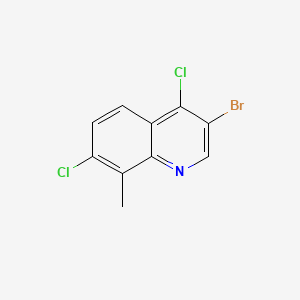

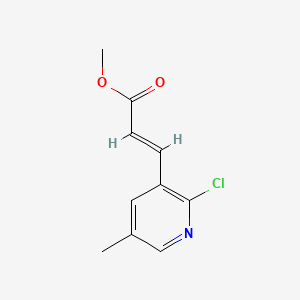

(E)-甲基3-(2-氯-5-甲基吡啶-3-基)-丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

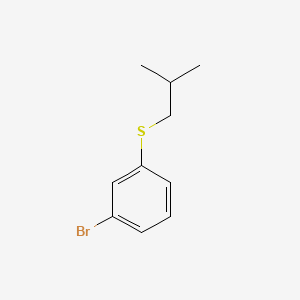

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

Pyridinylboronic acids and esters, which are structurally similar to the requested compound, can be synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction . Another method involves halogen-metal exchange (HMe) and borylation .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. In the case of “(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate”, additional functional groups are attached to the pyridine ring .Chemical Reactions Analysis

Pyridinylboronic acids and esters can undergo various reactions. For example, they can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyridinylboronic acids typically have a high melting point (>300 °C) .科学研究应用

Synthesis of Pyridinylboronic Acids and Esters

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyridinylboronic acids and esters are important in organic synthesis . They can be prepared from pyridinyl halides via a Pd-catalysed cross-coupling reaction .

Methods of Application or Experimental Procedures

The general procedure involves the use of a palladium catalyst and a base in a solvent at a specific temperature for a certain amount of time . The exact conditions depend on the specific reactants and the desired product .

Results or Outcomes

The method has been used to synthesize a variety of (un)substituted pyridinylboronic acids and esters with good yields .

Protodeboronation of Pinacol Boronic Esters

Summary of the Application

Pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters is a useful transformation, but it is not well developed .

Methods of Application or Experimental Procedures

The researchers reported a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters using a radical approach . This was paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The method was applied to methoxy protected (−)-Δ8-THC and cholesterol . It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

未来方向

The future directions in the study and application of a chemical compound depend on the current state of research and the potential uses of the compound. For example, pyridinylboronic acids and esters are valuable building blocks in organic synthesis and have potential applications in the development of pharmaceuticals .

属性

IUPAC Name |

methyl (E)-3-(2-chloro-5-methylpyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNFCPGOFVTG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)Cl)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)